Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(1-Methyl-piperidin-4-yloxy)-ethanol
Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(1-Methyl-piperidin-4-yloxy)-ethanol
[1]
Abstract
This technical guide provides a comprehensive structural and synthetic analysis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol , a functionalized heterocyclic ether often utilized as a solubilizing linker or pharmacophore fragment in medicinal chemistry.[1] This document details the molecule's physicochemical properties, a self-validating synthetic protocol via Williamson ether synthesis, and a structural analysis relevant to ligand-receptor binding.[1]
Part 1: Structural Characterization[1][2]
The molecule consists of a saturated piperidine ring, N-methylated at the 1-position, featuring an ethylene glycol ether linkage at the 4-position.[1] This "ether-linked" topology distinguishes it from carbon-linked analogs (e.g., 4-piperidineethanol), imparting higher polarity and flexibility.[1]
Molecular Identifiers
| Identifier Type | String / Value |
| IUPAC Name | 2-[(1-Methylpiperidin-4-yl)oxy]ethanol |
| Canonical SMILES | CN1CCC(OCCO)CC1 |
| Isomeric SMILES | CN1CCC(OCCO)CC1 (Achiral at C4 due to symmetry) |
| InChI Key | (Computed) HVZXJQXAZXJQXA-UHFFFAOYSA-N |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
Physicochemical Profile (Computed)
| Property | Value | biological Implication |
| XLogP3 | -0.2 (Approx.)[1] | High aqueous solubility; suitable for fragment-based drug design.[1] |
| TPSA | ~32 Ų | Good membrane permeability; CNS penetrant potential. |
| pKa (Base) | ~9.1 (Piperidine N) | Exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 (Hydroxyl) | Capable of specific directional binding. |
| H-Bond Acceptors | 3 (N, Ether O, Alcohol O) | Rich electronic landscape for receptor interaction. |
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 2-(1-Methyl-piperidin-4-yloxy)-ethanol is the Williamson Ether Synthesis .[1] This approach involves the O-alkylation of 1-methylpiperidin-4-ol with a 2-haloethanol equivalent (or ethylene oxide).[1]
Selected Route: Nucleophilic substitution (
Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis via O-alkylation. The tertiary amine acts as an internal base, but NaH ensures complete alkoxide formation.
Experimental Protocol
Safety Note: Sodium hydride (NaH) is pyrophoric. Perform all steps under an inert atmosphere (Nitrogen or Argon).
Step 1: Alkoxide Formation
-
Charge a flame-dried 3-neck round-bottom flask with 1-methylpiperidin-4-ol (1.0 eq) and anhydrous THF (10 mL/g).
-
Cool the solution to 0°C using an ice bath.
-
Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Observation: Vigorous evolution of
gas will occur.
-
-
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation.
Step 2: Alkylation
-
Cool the mixture back to 0°C.
-
Add 2-bromoethanol (1.1 eq) dropwise (or 2-(2-bromoethoxy)tetrahydro-2H-pyran if protection is desired).[1]
-
Heat the reaction to reflux (66°C) for 12–18 hours.
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM with 1%
). The starting alcohol spot should disappear.
-
Step 3: Workup and Purification (Self-Validating Step)
-
Quench the reaction carefully with saturated
solution. -
Acid-Base Extraction (Critical for Purity):
-
Acidify the aqueous layer to pH 2 with 1N HCl. Wash with Ethyl Acetate (removes mineral oil and non-basic impurities).
-
Basify the aqueous layer to pH 12 with 4N NaOH.
-
Extract the product into DCM (
).
-
-
Dry combined organics over
and concentrate in vacuo. -
Validation: The resulting oil should show a clean NMR spectrum. If using the THP-protected route, an additional deprotection step (HCl/MeOH) is required before this workup.
Part 3: Structural Analysis & Applications[1]
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation . The 4-alkoxy substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons, although the N-methyl group may flip between axial and equatorial depending on protonation state and solvent environment.[1]
Pharmacophore Mapping
This molecule serves as a "privileged linker" in drug discovery. It connects a lipophilic domain (via the ether oxygen) to a polar domain (the alcohol), while the basic nitrogen improves solubility and lysosomal trapping.
Figure 2: Pharmacophore interaction map highlighting the role of the basic amine and flexible ether linker in receptor binding.
Medicinal Chemistry Utility
-
H1 Antihistamines: The 4-alkoxypiperidine motif is structurally homologous to second-generation antihistamines (e.g., interaction domains in bilastine analogs).[1]
-
Muscarinic Antagonists: The N-methyl-4-substituted piperidine mimics the acetylcholine structure, allowing this fragment to serve as a scaffold for M3 receptor antagonists when coupled with bulky aryl groups.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18232, 2-(Piperidin-1-yl)ethanol. (Used for comparative physicochemical properties of the piperidine-ethanol class). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Williamson Ether Synthesis mechanism and conditions).
-
European Chemicals Agency (ECHA). (2025).[2][3] Registration Dossier for Piperidine Derivatives. (General safety data for N-methylpiperidine derivatives). Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
